molecular formula C23H28O3 B14339187 Methyl (9Z)-8'-oxo-6,8'-diapo-6-carotenoate CAS No. 101034-51-9

Methyl (9Z)-8'-oxo-6,8'-diapo-6-carotenoate

Cat. No.: B14339187
CAS No.: 101034-51-9
M. Wt: 352.5 g/mol
InChI Key: JMFNGSBVJBPGQR-IWRWKHRWSA-N
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Description

Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is a carotenoid derivative known for its vibrant color and potential applications in various fields. Carotenoids are naturally occurring pigments found in plants and some microorganisms, and they play a crucial role in photosynthesis and protection against oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate typically involves the oxidative cleavage of carotenoids such as β-carotene. One common method is the use of ozonolysis, where ozone is used to cleave the double bonds in β-carotene, followed by reduction to yield the desired compound . The reaction conditions often include low temperatures and the presence of a reducing agent like zinc or dimethyl sulfide.

Industrial Production Methods

Industrial production of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate may involve large-scale extraction from natural sources such as Bixa orellana (annatto) seeds, which are rich in carotenoids . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound acts as an antioxidant, neutralizing ROS and protecting cells from oxidative damage. It also interacts with various enzymes and signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

101034-51-9

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

methyl (2E,4Z,6E,8E,10E,12E,14E,16E)-4,8,13,17-tetramethyl-18-oxooctadeca-2,4,6,8,10,12,14,16-octaenoate

InChI

InChI=1S/C23H28O3/c1-19(12-8-14-21(3)16-17-23(25)26-5)10-6-7-11-20(2)13-9-15-22(4)18-24/h6-18H,1-5H3/b7-6+,12-8+,13-9+,17-16+,19-10+,20-11+,21-14-,22-15+

InChI Key

JMFNGSBVJBPGQR-IWRWKHRWSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=O)/C=C/C=C(/C)\C=C\C(=O)OC

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=CC(=O)OC

Origin of Product

United States

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